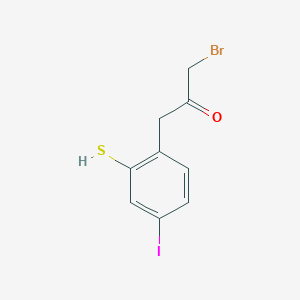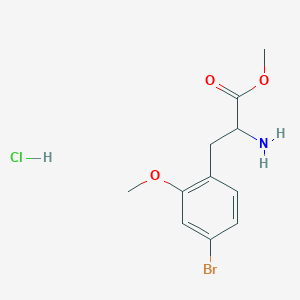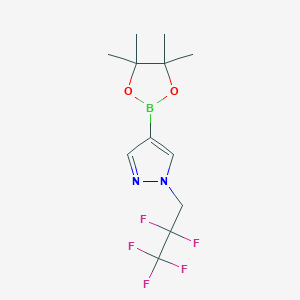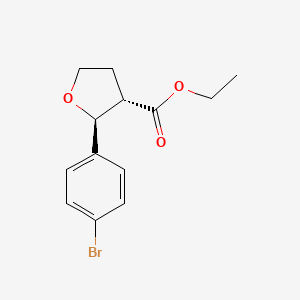
(2S,3S)-Ethyl 2-(4-bromophenyl)tetrahydrofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-Ethyl 2-(4-bromophenyl)tetrahydrofuran-3-carboxylate is a synthetic organic compound that belongs to the class of tetrahydrofuran derivatives. This compound is characterized by the presence of a bromophenyl group attached to a tetrahydrofuran ring, which is further esterified with an ethyl group. The stereochemistry of the compound is defined by the (2S,3S) configuration, indicating the specific spatial arrangement of the substituents around the tetrahydrofuran ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-Ethyl 2-(4-bromophenyl)tetrahydrofuran-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and ethyl acetoacetate.
Formation of Intermediate: The initial step involves the condensation of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the tetrahydrofuran ring.
Esterification: The final step involves the esterification of the tetrahydrofuran ring with ethanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S)-Ethyl 2-(4-bromophenyl)tetrahydrofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the bromophenyl group to a phenyl group.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and sodium thiolate (NaSR) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, phenyl derivatives.
Substitution: Azides, thiols.
Applications De Recherche Scientifique
(2S,3S)-Ethyl 2-(4-bromophenyl)tetrahydrofuran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2S,3S)-Ethyl 2-(4-bromophenyl)tetrahydrofuran-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the tetrahydrofuran ring can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of the target proteins and influence biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R)-Ethyl 2-(4-bromophenyl)tetrahydrofuran-3-carboxylate: Differing in stereochemistry, this compound may exhibit different biological activities and reactivity.
(2S,3S)-Methyl 2-(4-bromophenyl)tetrahydrofuran-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.
(2S,3S)-Ethyl 2-(4-chlorophenyl)tetrahydrofuran-3-carboxylate: Substitution of the bromine atom with chlorine can alter the compound’s reactivity and interactions.
Uniqueness
(2S,3S)-Ethyl 2-(4-bromophenyl)tetrahydrofuran-3-carboxylate is unique due to its specific stereochemistry and the presence of the bromophenyl group, which imparts distinct chemical and biological properties. The combination of these features makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C13H15BrO3 |
|---|---|
Poids moléculaire |
299.16 g/mol |
Nom IUPAC |
ethyl (2S,3S)-2-(4-bromophenyl)oxolane-3-carboxylate |
InChI |
InChI=1S/C13H15BrO3/c1-2-16-13(15)11-7-8-17-12(11)9-3-5-10(14)6-4-9/h3-6,11-12H,2,7-8H2,1H3/t11-,12+/m0/s1 |
Clé InChI |
UPIZWDHJWOFNHA-NWDGAFQWSA-N |
SMILES isomérique |
CCOC(=O)[C@H]1CCO[C@@H]1C2=CC=C(C=C2)Br |
SMILES canonique |
CCOC(=O)C1CCOC1C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


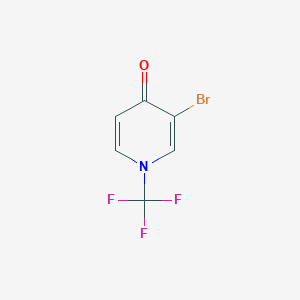
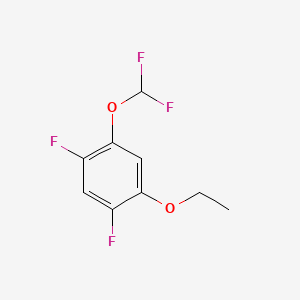
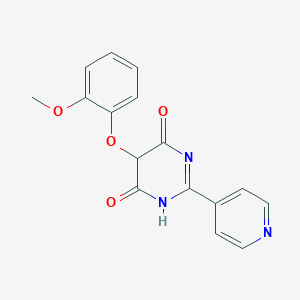
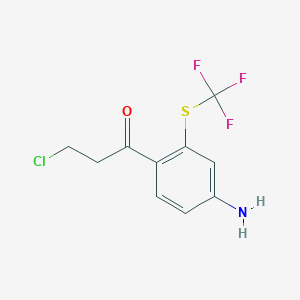

![Tert-butyl 16-benzyl-9,12-dioxa-2,16-diazatrispiro[3.0.2.4(8).2(5).3(4)]heptadecane-2-carboxylate](/img/structure/B14042962.png)
![(3-Bromoimidazo[1,2-a]pyridin-7-yl)methanol](/img/structure/B14042964.png)
![(3AS,6S,6AR)-6-Hydroxytetrahydrofuro[3,2-B]furan-3(2H)-one](/img/structure/B14042971.png)
